![molecular formula C22H22N2O5 B2486602 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one CAS No. 859862-56-9](/img/structure/B2486602.png)
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, including reductive amination, coupling reactions, and the use of sodium cyanoborohydride in methanol for purification and structure characterization. These processes are instrumental in creating novel compounds with significant antimicrobial activities, as demonstrated by Mandala et al. (2013), who synthesized a series of novel compounds through these methods, showing significant antibacterial and antifungal activities (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectroscopy. For example, Lv et al. (2019) utilized these techniques to characterize a heterocyclic compound, shedding light on its anti-bone cancer activity through molecular docking investigations (Lv et al., 2019).
Chemical Reactions and Properties
Compounds of this nature often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. For instance, Shaheen et al. (2018) prepared organotin(IV) derivatives showing considerable antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells (Shaheen et al., 2018).
Scientific Research Applications
Anti-Malarial Activity
- The compound has shown potential as an anti-malarial agent. Certain derivatives of this compound demonstrated anti-malarial activity, highlighting the importance of specific functional groups for activity (Cunico et al., 2009).
Antimicrobial Activity
- A novel series of derivatives, including this compound, were synthesized and evaluated for antimicrobial activity. They showed promising results against a range of bacteria and fungi (Patel et al., 2012).
- Organotin(IV) derivatives of the compound demonstrated significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells (Shaheen et al., 2018).
Antitumor and Anticancer Activity
- Various derivatives of this compound were synthesized and evaluated for their antitumor activity. Certain derivatives showed promising results against breast cancer and leukemia cells (Mustafa et al., 2011).
Antioxidant Properties
- The compound was also explored for its antioxidant properties. A study investigated the antioxidant activity of various derivatives, with some showing significant potential (Abd-Almonuim et al., 2020).
Additional Biochemical Applications
- Derivatives of this compound were synthesized and studied for their binding affinity to estrogen receptors and potential anticancer activities (Parveen et al., 2017).
- The compound was part of a study on luminescent properties and photo-induced electron transfer, indicating potential applications in photochemical and photobiological research (Gan et al., 2003).
Mechanism of Action
Target of Action
Similar compounds with a piperazine derivative structure have been found to exhibit good anticonvulsant activity . This suggests that the compound might interact with GABA-ergic neurotransmission in the brain .
Mode of Action
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might influence gaba-ergic neurotransmission in the brain . This could potentially involve enhancing the inhibitory effects of GABA or reducing the excitatory effects of other neurotransmitters.
Biochemical Pathways
This could result in an overall increase in inhibitory neurotransmission, potentially contributing to its anticonvulsant effects .
Pharmacokinetics
Similar compounds have been found to be metabolized and excreted primarily through the kidneys . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might help to reduce neuronal excitability and prevent the abnormal electrical activity that characterizes seizures .
properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-17-2-4-19-18(11-17)16(10-22(26)29-19)13-24-7-5-23(6-8-24)12-15-1-3-20-21(9-15)28-14-27-20/h1-4,9-11,25H,5-8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQQNPNTVSMNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=C4C=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

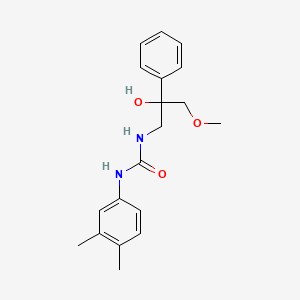
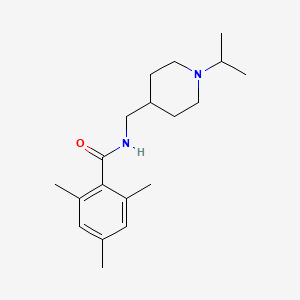
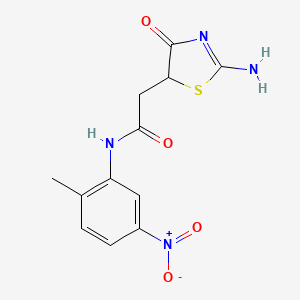
![N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2486523.png)
![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2486534.png)
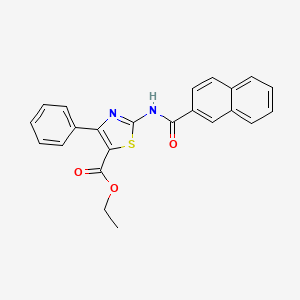
![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)
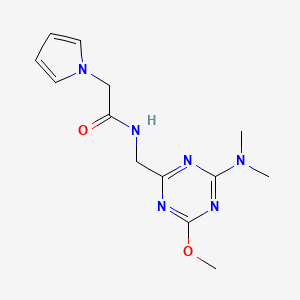

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)